molecular formula C22H20BrNO B329600 2-bromo-N-(3,3-diphenylpropyl)benzamide

2-bromo-N-(3,3-diphenylpropyl)benzamide

Cat. No.: B329600
M. Wt: 394.3 g/mol
InChI Key: XBLPJMVDOGWFRL-UHFFFAOYSA-N
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Description

Structure and Synthesis: 2-Bromo-N-(3,3-diphenylpropyl)benzamide is a benzamide derivative featuring a bromine atom at the 2-position of the benzoyl ring and a 3,3-diphenylpropyl group attached to the amide nitrogen. Its molecular formula is C₂₆H₂₂BrNO, with a molecular weight of approximately 444.37 g/mol. The compound is synthesized via reactions involving halogen exchange or substitution, as exemplified in Scheme 5 of , where sodium iodide and chlorotrimethylsilane in acetonitrile facilitate functional group transformations under reflux conditions .

The diphenylpropyl group may also confer enhanced lipophilicity, making it relevant in pharmaceutical intermediate design.

Properties

Molecular Formula

C22H20BrNO

Molecular Weight

394.3 g/mol

IUPAC Name

2-bromo-N-(3,3-diphenylpropyl)benzamide

InChI

InChI=1S/C22H20BrNO/c23-21-14-8-7-13-20(21)22(25)24-16-15-19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19H,15-16H2,(H,24,25)

InChI Key

XBLPJMVDOGWFRL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2Br)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2Br)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Benzamide Nitrogen Substituent Molecular Weight (g/mol) Key Functional Groups Applications
This compound 2-Bromo 3,3-Diphenylpropyl 444.37 Bromo, amide, aryl Organic synthesis, ligand design
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-Methyl 2-Hydroxy-1,1-dimethylethyl ~221.3 Hydroxyl, amide, methyl C–H activation via N,O-bidentate directing groups
2-Bromo-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylbenzamide () 2-Bromo 2-Hydroxy-3-(naphthalen-1-yloxy)propyl, isopropyl ~466.4 Bromo, hydroxyl, naphthyloxy Enhanced aromatic interactions for binding studies
2-Bromo-5-methoxy-N-(4-methoxybenzyl)-N-(1-(3-phenylpropyl)cyclopropyl)benzamide () 2-Bromo, 5-methoxy 4-Methoxybenzyl, cyclopropyl ~534.4 Methoxy, cyclopropyl, bromo Conformational rigidity in drug design
2-Bromo-N-(3-fluorophenyl)benzamide () 2-Bromo 3-Fluorophenyl 294.1 Bromo, fluoro, amide Pharmaceutical intermediates

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The 2-bromo substituent in the target compound enhances electrophilicity at the benzamide ring, facilitating nucleophilic aromatic substitution. In contrast, the 3-methyl group in ’s compound is electron-donating, which may stabilize intermediates in metal-catalyzed reactions .
  • Conversely, the smaller 3-fluorophenyl group in ’s compound reduces steric hindrance, favoring reactions requiring planar transition states .

Solubility and Lipophilicity

  • The diphenylpropyl and naphthyloxy groups () increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility.
  • Hydroxyl and methoxy groups () improve solubility in polar solvents, advantageous for solution-phase reactions .

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